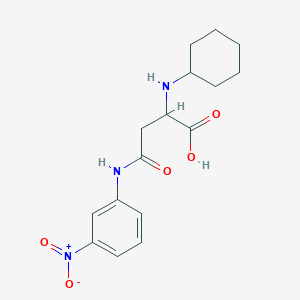![molecular formula C14H14FN3O3S B4129822 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4129822.png)
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide
Vue d'ensemble
Description
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide, also known as Fasudil, is a potent Rho-kinase inhibitor that has been widely used in scientific research. It was first developed as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage, but its potential in other areas has been explored in recent years.
Mécanisme D'action
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine kinase that regulates various cellular processes such as cytoskeleton organization, gene expression, and cell proliferation. Rho-kinase is activated by the small GTPase RhoA, which is involved in the formation of stress fibers, focal adhesions, and cell contractility. By inhibiting Rho-kinase, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide reduces RhoA activity and downstream signaling, leading to relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of cell adhesion and migration.
Biochemical and Physiological Effects:
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to have multiple biochemical and physiological effects in vitro and in vivo. In addition to its Rho-kinase inhibitory activity, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also modulate other signaling pathways such as protein kinase C, mitogen-activated protein kinase, and phosphodiesterase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can increase the production of nitric oxide, a potent vasodilator, by activating endothelial nitric oxide synthase. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can reduce oxidative stress and inflammation by suppressing the expression of inducible nitric oxide synthase, cyclooxygenase-2, and nuclear factor-kappaB. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also enhance the expression of brain-derived neurotrophic factor, a neuroprotective factor that promotes neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be easily dissolved in common solvents such as dimethyl sulfoxide and water, and can be administered by various routes such as intraperitoneal injection, oral gavage, and intravenous infusion. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be used in a wide range of concentrations depending on the experimental design, and can be combined with other drugs or compounds to investigate synergistic or antagonistic effects. However, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide also has some limitations that should be taken into account. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can cause off-target effects by inhibiting other kinases or enzymes, especially at high concentrations or prolonged exposure. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can also interact with membrane transporters or efflux pumps, leading to altered pharmacokinetics or bioavailability. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide can be expensive or difficult to obtain in some countries or regions, which may limit its accessibility for certain research groups.
Orientations Futures
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields. Some possible future directions include:
1. Investigating the role of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in neurodegenerative diseases such as Huntington's disease, amyotrophic lateral sclerosis, and multiple sclerosis, and exploring its mechanisms of action and therapeutic efficacy.
2. Exploring the use of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide as a novel anti-cancer agent in combination with chemotherapy, radiotherapy, or immunotherapy, and identifying the optimal dosing and administration regimens.
3. Developing new formulations or delivery systems of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide that can enhance its bioavailability, tissue specificity, or sustained release, and improving its pharmacokinetic and pharmacodynamic properties.
4. Investigating the safety and efficacy of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide in clinical trials for various indications, and comparing its efficacy and safety with other drugs or therapies.
5. Identifying new targets or biomarkers of 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide action, and elucidating the molecular mechanisms underlying its effects on cellular signaling, gene expression, and metabolism.
In conclusion, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide is a potent Rho-kinase inhibitor that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has promising potential for further research and development in various fields, and may lead to new insights and therapies for human diseases.
Applications De Recherche Scientifique
4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been extensively studied in various scientific fields, including neuroscience, cardiovascular disease, cancer, and inflammation. In neuroscience, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to improve cognitive function, promote neurite outgrowth, and reduce neuronal death in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia. In cardiovascular disease, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been used to treat hypertension, pulmonary hypertension, and heart failure by inhibiting Rho-kinase-mediated vasoconstriction and remodeling. In cancer, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been found to inhibit tumor growth, migration, and invasion by targeting Rho-kinase signaling pathways. In inflammation, 4-({[(3-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, and reduce tissue damage in animal models of arthritis, colitis, and sepsis.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c1-16-22(20,21)13-7-5-11(6-8-13)17-14(19)18-12-4-2-3-10(15)9-12/h2-9,16H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQKPGJLQZCJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4129743.png)

![1-allyl-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B4129751.png)
![2-({1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4129764.png)
![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipiperidine](/img/structure/B4129776.png)
![1,1'-[8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B4129780.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4129795.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)
![(4-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4129826.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4129849.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)